(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate
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Overview
Description
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate is an organic compound that features a naphthalene ring system linked to an isophthalate moiety through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate typically involves the condensation of dimethyl 5-hydrazinoisophthalate with 4-oxonaphthalen-1(4H)-ylidene. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isophthalate esters.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its hydrazone linkage is of particular interest for the development of drugs targeting specific enzymes or receptors.
Industry
In materials science, the compound can be used in the development of organic semiconductors or as a component in the fabrication of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate exerts its effects depends on its specific application. In medicinal chemistry, the hydrazone linkage can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)terephthalate
- Dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)benzoate
Uniqueness
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate is unique due to its specific combination of a naphthalene ring system and an isophthalate moiety linked through a hydrazone
Properties
IUPAC Name |
dimethyl 5-[(4-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-19(24)12-9-13(20(25)27-2)11-14(10-12)21-22-17-7-8-18(23)16-6-4-3-5-15(16)17/h3-11,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJMXFARGVESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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